
Pyrazine, 2,6-bis(4-methoxyphenyl)-
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Overview
Description
Pyrazine, 2,6-bis(4-methoxyphenyl)- is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-bis(4-methoxyphenyl)pyrazine, and how can reaction conditions be optimized for reproducibility?
- Methodology : A modular approach involves cyclization of precursor molecules (e.g., BA1) using gold(I) catalysts like IPrAuNTf2 in dichloroethane (DCE) at 60°C, yielding the target compound in 88% purity after centrifugal purification . Optimization should focus on solvent choice, catalyst loading, and temperature to minimize byproducts.
- Key Data : Reaction yields, TLC monitoring (e.g., Rf = 0.44 in PE/EA 3:2), and spectroscopic validation (NMR, HRMS) are critical for reproducibility .
Q. How can the molecular structure of 2,6-bis(4-methoxyphenyl)pyrazine be confirmed experimentally?
- Methodology : Use <sup>1</sup>H/<sup>13</sup>C NMR to identify aromatic protons (δ 6.6–8.5 ppm) and methoxy groups (δ ~3.7 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C28H28N4O4S) . Single-crystal X-ray diffraction (SHELX programs) resolves spatial orientation of substituents .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Methodology : Solubility screening in polar (DCM, DCE) and nonpolar solvents (pentane) guides purification. Stability studies under light, heat, and ambient conditions should be conducted via HPLC or TLC monitoring .
Advanced Research Questions
Q. How can 2,6-bis(4-methoxyphenyl)pyrazine be functionalized for applications in catalysis or materials science?
- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., with phosphines or boronic acids) modify the pyrazine core. For example, replace chlorine atoms in 2,6-dichloropyrazine analogs with diphenylphosphino groups (81–95% yield) using Pd(dppf)Cl2 and DBU .
- Application : Functionalized derivatives show promise as ligands in OLEDs or metal-organic frameworks (MOFs) .
Q. What computational strategies are effective for predicting the electronic properties of this compound?
- Methodology : Density functional theory (DFT) calculates HOMO-LUMO gaps, charge distribution, and conjugation effects. Molecular dynamics (MD) simulations assess interactions with solvents or biomolecules .
- Key Insight : The electron-donating methoxy groups enhance π-conjugation, potentially lowering the singlet-triplet energy gap for thermally activated delayed fluorescence (TADF) .
Q. How can structural contradictions in NMR or crystallographic data be resolved during characterization?
- Case Study : Symmetry-related splitting in <sup>1</sup>H NMR (e.g., δ 9.18 ppm as superimposed doublets) may arise from hindered rotation of bulky substituents. Use variable-temperature NMR or crystallography to confirm dynamic behavior .
Q. What role does this compound play in supramolecular chemistry or host-guest systems?
- Application : Its planar pyrazine core and methoxyphenyl "arms" enable π-π stacking and hydrogen bonding. Test host-guest interactions with fullerenes or metal ions via UV-vis titration or fluorescence quenching .
Q. Data Contradiction Analysis
Q. Discrepancies in Synthetic Yields: Why do similar reactions produce varying yields (e.g., 65–95%)?
- Root Cause : Catalyst deactivation (e.g., Pd complexes), solvent impurities, or moisture sensitivity. Implement glovebox techniques, degas solvents, and optimize equivalents of reagents (e.g., 2.1 vs. 1.0 eq.) .
- Mitigation : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to monitor reaction progress via GC-MS .
Q. Conflicting Biological Activity Reports: How to validate pharmacological potential without reliable assays?
- Strategy : Cross-reference with structurally similar piperazine-pyrazine hybrids. For example, analogs like 2-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine exhibit serotonin receptor affinity, suggesting a scaffold for structure-activity relationship (SAR) studies .
Q. Methodological Best Practices
Properties
CAS No. |
135459-44-8 |
---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2,6-bis(4-methoxyphenyl)pyrazine |
InChI |
InChI=1S/C18H16N2O2/c1-21-15-7-3-13(4-8-15)17-11-19-12-18(20-17)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3 |
InChI Key |
ORHFOUOBWRISDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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